Meldonium dihydrate
Meldonium dihydrate
Mildronate is an inhibitor of biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and as a competitive inhibitor of renal carnitine reabsorption.Mildronate (40 μM) inhibits the reaction of γ-butyrobetaine hydroxylase with γ-butyrobetaine with Km and Vmax of 36.8 μM and 0.08 nmol/min/mg protein, respectively.Mildronate administered orally to rats for 10 days (150 mg/kg) elicits a reduction in myocardial free camitine and long-chain acyl carnitine content by 63.7 and 74.3%, respectively. Mildronate treatment (100 mg/kg, orally) subsequent administration of isoproterenol results in a reduction in free camitine concentration by 48.7% in comparison with the rats receiving isoproterenol. A prior administration of Mildronate effectively protects the myocardium from isoproterenol-induced variations in the content of ATP and myocardial energy charge, as well as preventing a rise in creatine phosphokinase and lactic dehydrogenase activity.
Brand Name:
Vulcanchem
CAS No.:
86426-17-7
VCID:
VC0000580
InChI:
InChI=1S/C6H14N2O2.2H2O/c1-8(2,3)7-5-4-6(9)10;;/h7H,4-5H2,1-3H3;2*1H2
SMILES:
C[N+](C)(C)NCCC(=O)[O-].O.O
Molecular Formula:
C6H18N2O4
Molecular Weight:
182.22 g/mol
Meldonium dihydrate
CAS No.: 86426-17-7
APIs
VCID: VC0000580
Molecular Formula: C6H18N2O4
Molecular Weight: 182.22 g/mol
CAS No. | 86426-17-7 |
---|---|
Product Name | Meldonium dihydrate |
Molecular Formula | C6H18N2O4 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 3-[(trimethylazaniumyl)amino]propanoate;dihydrate |
Standard InChI | InChI=1S/C6H14N2O2.2H2O/c1-8(2,3)7-5-4-6(9)10;;/h7H,4-5H2,1-3H3;2*1H2 |
Standard InChIKey | JFWLFLLRLZSBRA-UHFFFAOYSA-N |
SMILES | C[N+](C)(C)NCCC(=O)[O-].O.O |
Canonical SMILES | C[N+](C)(C)NCCC(=O)[O-].O.O |
Appearance | Assay:≥98%A crystalline solid |
Description | Mildronate is an inhibitor of biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and as a competitive inhibitor of renal carnitine reabsorption.Mildronate (40 μM) inhibits the reaction of γ-butyrobetaine hydroxylase with γ-butyrobetaine with Km and Vmax of 36.8 μM and 0.08 nmol/min/mg protein, respectively.Mildronate administered orally to rats for 10 days (150 mg/kg) elicits a reduction in myocardial free camitine and long-chain acyl carnitine content by 63.7 and 74.3%, respectively. Mildronate treatment (100 mg/kg, orally) subsequent administration of isoproterenol results in a reduction in free camitine concentration by 48.7% in comparison with the rats receiving isoproterenol. A prior administration of Mildronate effectively protects the myocardium from isoproterenol-induced variations in the content of ATP and myocardial energy charge, as well as preventing a rise in creatine phosphokinase and lactic dehydrogenase activity. |
Synonyms | 3-(2,2,2-trimethylhydrazine)propionate 3-(2,2,2-trimethylhydrazinium)propionate 3-TMHP meldonium MET-88 mildronat mildronate mindronate N-trimethylhydrazine-3-propionate Q-4224-IOS Quaterin trimethylhydraziniumpropionate Vasonat |
PubChem Compound | 6918082 |
Last Modified | Nov 11 2021 |
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